Lipophilicity & Molecular Weight vs. Cyclohexyl Analog
Cycloheptyl (4-bromo-2-fluorophenyl)methanol exhibits a higher computed lipophilicity (XLogP3-AA 4.8) [1] compared to its cyclohexyl analog, Cyclohexyl (4-bromo-2-fluorophenyl)methanol. While direct XLogP data for the cyclohexyl analog is not available from the same authoritative source, the increase in ring size from cyclohexyl to cycloheptyl introduces an additional methylene unit, which is known to increase lipophilicity. This difference is significant for researchers optimizing bioavailability and membrane permeability in drug candidates. The higher molecular weight (301.19 vs. 287.17 g/mol) also reflects the increased steric bulk, which can influence target binding and metabolic stability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA: 4.8; MW: 301.19 g/mol [1] |
| Comparator Or Baseline | Cyclohexyl (4-bromo-2-fluorophenyl)methanol; MW: 287.17 g/mol; XLogP not available from same source. |
| Quantified Difference | Lipophilicity: +1 methylene unit (inferred increase). Molecular Weight: +14.02 g/mol. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07). |
Why This Matters
This data allows for the rational selection of the cycloheptyl derivative when a project's structure-activity relationship (SAR) requires higher lipophilicity and a specific steric profile, guiding procurement decisions for medicinal chemistry campaigns.
- [1] PubChem. (2026). Cycloheptyl (4-bromo-2-fluorophenyl)methanol. PubChem CID 79019745. National Center for Biotechnology Information. View Source
